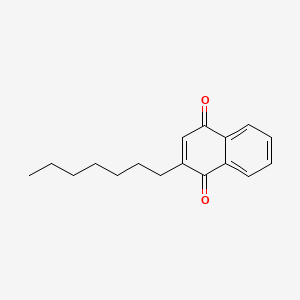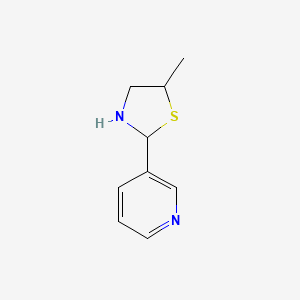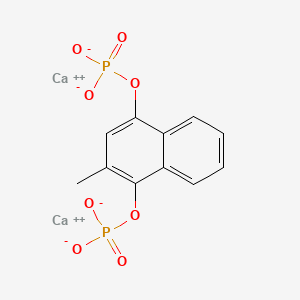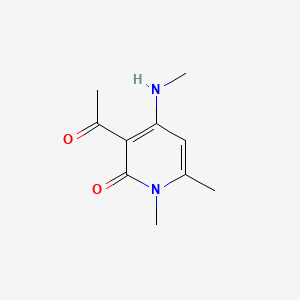
3-Acetyl-1,6-dimethyl-4-(methylamino)-2-pyridone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Acetyl-1,6-dimethyl-4-(methylamino)-2-pyridone is an organic compound with the molecular formula C10H18N2O2. It is a derivative of pyridone, a class of compounds known for their diverse chemical properties and applications in various fields such as pharmaceuticals and agrochemicals .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-1,6-dimethyl-4-(methylamino)-2-pyridone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,6-dimethyl-2-pyridone and methylamine.
Acetylation: The 1,6-dimethyl-2-pyridone undergoes acetylation using acetic anhydride in the presence of a catalyst like pyridine to introduce the acetyl group at the 3-position.
Methylation: The resulting intermediate is then treated with methylamine under controlled conditions to introduce the methylamino group at the 4-position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products.
化学反応の分析
Types of Reactions
3-Acetyl-1,6-dimethyl-4-(methylamino)-2-pyridone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for chlorination.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
科学的研究の応用
3-Acetyl-1,6-dimethyl-4-(methylamino)-2-pyridone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Acetyl-1,6-dimethyl-4-(methylamino)-2-pyridone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
3-Acetyl-1,6-dimethyl-4-(methylamino)-2-piperidinone: A structurally similar compound with a piperidinone ring instead of a pyridone ring.
1,6-Dimethyl-4-(methylamino)-2-pyridone: Lacks the acetyl group at the 3-position.
Uniqueness
3-Acetyl-1,6-dimethyl-4-(methylamino)-2-pyridone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
84912-08-3 |
|---|---|
分子式 |
C10H14N2O2 |
分子量 |
194.23 g/mol |
IUPAC名 |
3-acetyl-1,6-dimethyl-4-(methylamino)pyridin-2-one |
InChI |
InChI=1S/C10H14N2O2/c1-6-5-8(11-3)9(7(2)13)10(14)12(6)4/h5,11H,1-4H3 |
InChIキー |
SMLZEERFFKYIJM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=O)N1C)C(=O)C)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



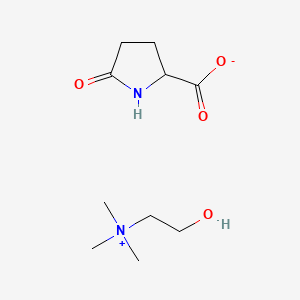
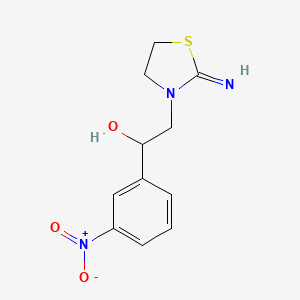
![2,2'-Methylenebis[4-tert-butyl-3,6-xylenol]](/img/structure/B12666848.png)
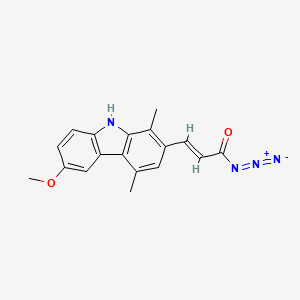
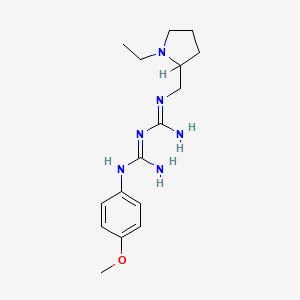
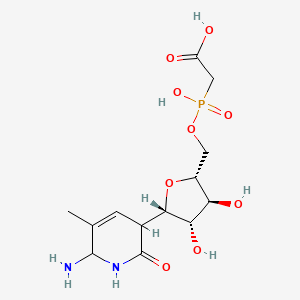
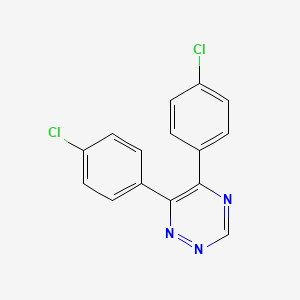

![1-methyl-4-[(E)-2-nitroprop-1-enyl]quinolin-2-one](/img/structure/B12666887.png)
